
Zikv-IN-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zikv-IN-6 is a synthetic compound designed to inhibit the replication of the Zika virus. It belongs to a class of antiviral agents that target specific viral proteins to prevent the virus from multiplying within host cells. The compound has shown promise in preclinical studies for its potential to combat Zika virus infections, which are associated with severe neurological complications such as microcephaly in newborns and Guillain-Barré syndrome in adults.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zikv-IN-6 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antiviral activity. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of a heterocyclic core, which serves as the backbone of the compound.
Functional Group Introduction: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation. These groups are essential for the compound’s interaction with viral proteins.
Purification and Characterization: The final product is purified using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Key steps include:
Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Process Optimization: Parameters such as temperature, pressure, and reaction time are optimized to maximize efficiency.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Zikv-IN-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, which may have different antiviral properties.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups to the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions often require anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions. Conditions vary depending on the specific reaction but often involve the use of catalysts or solvents.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different antiviral activities. These derivatives are studied to identify the most effective compounds for inhibiting Zika virus replication.
Aplicaciones Científicas De Investigación
Zikv-IN-6 has several scientific research applications, including:
Chemistry: The compound is used as a model for studying the synthesis and reactivity of antiviral agents.
Biology: Researchers use this compound to investigate the mechanisms of Zika virus replication and to identify potential targets for antiviral therapy.
Medicine: The compound is being evaluated for its potential to treat Zika virus infections and to prevent the associated neurological complications.
Mecanismo De Acción
Zikv-IN-6 exerts its effects by targeting specific viral proteins involved in the replication of the Zika virus. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying within host cells. Key molecular targets include:
NS2B-NS3 Protease: this compound inhibits the activity of this protease, which is essential for the processing of viral polyproteins.
NS5 Polymerase: The compound also targets the viral RNA-dependent RNA polymerase, blocking the synthesis of viral RNA.
Comparación Con Compuestos Similares
Zikv-IN-6 is compared with other antiviral compounds targeting the Zika virus, such as:
Temoporfin: A photosensitizer with antiviral properties, but with different mechanisms of action.
Niclosamide: An antiparasitic drug repurposed for antiviral use, showing activity against Zika virus.
Nitazoxanide: Another antiparasitic agent with broad-spectrum antiviral activity.
This compound is unique in its specific targeting of the NS2B-NS3 protease and NS5 polymerase, making it a promising candidate for further development as an antiviral drug.
Propiedades
Fórmula molecular |
C27H29NO6 |
|---|---|
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
(2R,3S)-2,3,5,8-tetrahydroxy-2,3-dimethyl-6-(4-phenylpiperidin-1-yl)-1,4-dihydroanthracene-9,10-dione |
InChI |
InChI=1S/C27H29NO6/c1-26(33)13-17-18(14-27(26,2)34)24(31)22-21(23(17)30)20(29)12-19(25(22)32)28-10-8-16(9-11-28)15-6-4-3-5-7-15/h3-7,12,16,29,32-34H,8-11,13-14H2,1-2H3/t26-,27+/m1/s1 |
Clave InChI |
OFXJDNGILUPGTD-SXOMAYOGSA-N |
SMILES isomérico |
C[C@]1(CC2=C(C[C@]1(C)O)C(=O)C3=C(C(=CC(=C3C2=O)O)N4CCC(CC4)C5=CC=CC=C5)O)O |
SMILES canónico |
CC1(CC2=C(CC1(C)O)C(=O)C3=C(C(=CC(=C3C2=O)O)N4CCC(CC4)C5=CC=CC=C5)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



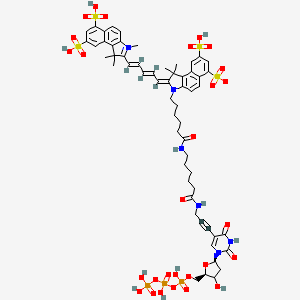
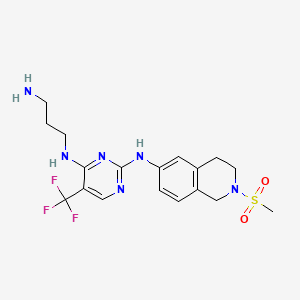

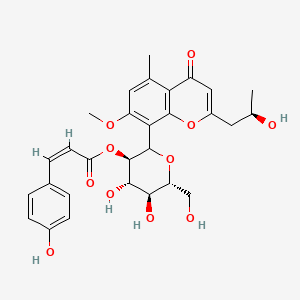
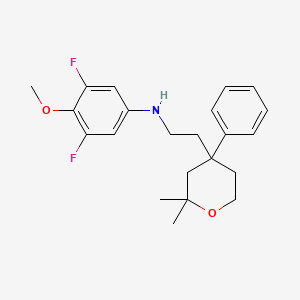
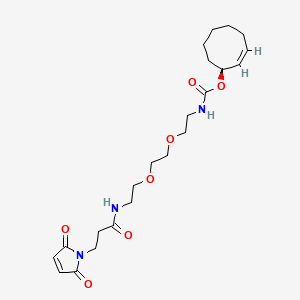

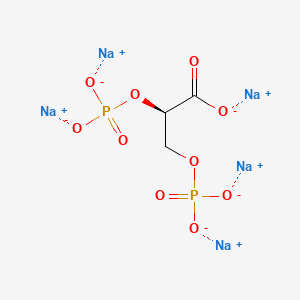

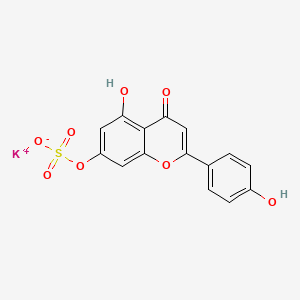

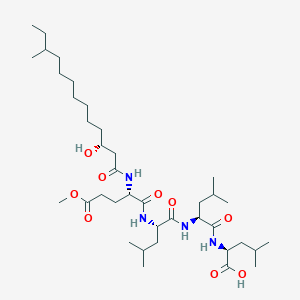
![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
